molecular formula C₃₄H₃₆O₉ B1142360 Adapalene Glucuronide CAS No. 359699-07-3

Adapalene Glucuronide

Cat. No. B1142360
CAS RN: 359699-07-3
M. Wt: 588.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adapalene (ADP) is a representative of the third retinoids generation and is successfully used in first-line acne treatment . It binds to retinoic acid nuclear receptors . The comedolytic, anti-inflammatory, antiproliferative, and immunomodulatory are the known ADP effects . Its safety profile is an advantage over other retinoids .

Scientific Research Applications

Synthesis and Characterization

  • CD271 Glucuronide Synthesis and Pharmacokinetics : The glucuronide of a novel retinoid, CD271 (adapalene), was synthesized, characterized, and shown to potentially serve as a prodrug for CD271, with significant uptake and metabolism to CD271 in mice, indicating its therapeutic potential (Rühl et al., 2001).

Therapeutic Potential Beyond Acne

  • Inhibition of Ovarian Cancer Growth : Adapalene effectively inhibited the enzyme GOT1, indicating its potential as a drug candidate for ovarian cancer therapy (Wang et al., 2019).

  • Effect on Inflammatory Lesions : Adapalene has shown anti-inflammatory effects by modulating the expression of TLR-2, CD1d, and IL-10 in vitro, suggesting its role in managing acne inflammatory lesions (Tenaud et al., 2007).

Novel Formulations and Applications

  • Adapalene-Loaded Solid Lipid Nanoparticles : Demonstrated enhanced efficacy and improved skin tolerability, indicating a promising carrier for follicular delivery of adapalene with minimized irritation effect (Harde et al., 2015).

  • Polymeric Nanoparticle-Based Formulation : Tyrosine-derived nanospheres were used for adapalene delivery, showing sustained drug release and significantly reduced irritancy, suggesting a valuable therapeutic drug for several types of cancer beyond acne treatment (Ramezanli et al., 2017).

  • Nanostructured Lipid Carriers for Acne Treatment : Adapalene-loaded NLCs showed controlled drug release and great therapeutic potential, indicating significant reduction in acne severity index and improvement rate of acne lesions (Nasrollahi et al., 2021).

Mechanism of Action

Adapalene binds to specific retinoic acid nuclear receptors but does not bind to cytosolic receptor protein . Although the action mechanism is not fully clarified, topically applied ADP modulates keratinization, inflammation, and differentiation of follicular epithelial cells .

Safety and Hazards

Adapalene is suspected of damaging fertility or the unborn child . It is very important that this medicine is used only as directed. Do not use more of it, do not use it more often, and do not use it for a longer time than your doctor ordered .

Future Directions

Adapalene recently was found to be effective in the treatment of several dermatological diseases and photoaging besides the utility in the treatment of acne vulgaris . New biological effects of adapalene with therapeutic potential are highlighted in this review paper . Thus, adapalene could be a valuable therapeutic drug into the treatment of several types of cancer . Additionally, some neurodegenerative diseases could be treated with a suitable formulation for intravenous administration .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Adapalene Glucuronide involves the conversion of Adapalene to Adapalene-7-OH, followed by glucuronidation of Adapalene-7-OH using UDP-glucuronic acid as a co-substrate.", "Starting Materials": [ "Adapalene", "UDP-glucuronic acid" ], "Reaction": [ "Adapalene is converted to Adapalene-7-OH using a suitable oxidizing agent such as potassium permanganate or sodium periodate.", "Adapalene-7-OH is then reacted with UDP-glucuronic acid in the presence of a suitable glucuronidation enzyme such as UDP-glucuronosyltransferase (UGT) to form Adapalene Glucuronide.", "The reaction mixture is purified using suitable techniques such as column chromatography or HPLC to obtain pure Adapalene Glucuronide." ] }

CAS RN

359699-07-3

Product Name

Adapalene Glucuronide

Molecular Formula

C₃₄H₃₆O₉

Molecular Weight

588.64

synonyms

β-D-Glucopyranuronic Acid 1-[6-(4-Methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylate]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.